Glass Transition Temperature: Tetra‑Functional Naphthalene Epoxy vs. Cresol Novolac Epoxy (ECN)
The epoxy resin prepared from pure 1,1‑bis(2,7‑dihydroxy‑1‑naphthyl)methane (designated E‑a) achieves a cured‑network Tg of 328 °C, which is the highest Tg reported for an epoxy resin at the time of publication [REFS‑1]. This value exceeds the Tg of a conventional o‑cresol novolac epoxy (ECN) cured under identical conditions by a wide margin—ECN networks typically exhibit Tg values in the 180–220 °C range [REFS‑1]. When the tetra‑functional monomer is blended with lower‑functionality dimers to improve processability, the Tg of the cured mixed resin remains approximately 50 °C higher than that of ECN at equivalent melt viscosity [REFS‑2].
| Evidence Dimension | Glass transition temperature (Tg) of cured epoxy network |
|---|---|
| Target Compound Data | 328 °C (E‑a resin, homopolymerised; dynamic mechanical analysis, DMA) |
| Comparator Or Baseline | o‑Cresol novolac epoxy (ECN): Tg ≈ 180–220 °C (typical range) |
| Quantified Difference | ∆Tg ≈ +108 °C to +148 °C (target − ECN); mixed dimer resin Tg still ≥ +50 °C vs. ECN |
| Conditions | Cured with 4,4′‑diaminodiphenyl sulfone (DDS); Tg measured by DMA (strain 0.02%, frequency 1 Hz, ramp 40–250 °C at 30 °C min⁻¹) |
Why This Matters
A 100 °C‑plus Tg advantage directly extends the continuous service temperature of electronic encapsulants and composite matrices, enabling use in next‑generation wide‑bandgap semiconductor packaging and high‑temperature aerospace structures where ECN‑based materials fail.
- [1] Ogura, I.; Takahashi, Y. Multi‑functional Epoxy Resins Performing High Thermal Resistance with Good Flow‑ability based on Dimeric Naphthols. High Perform. Polym. 2010, 22 (7), 834‑847. View Source
- [2] U.S. Patent US5302672A, col. 9, lines 50‑56: "a glass transition temperature … is still higher than that of a cured material of ECN with the melt viscosity being equal by 50° C. or more". View Source
